molecular formula C7H10N6 B3252403 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 2168779-79-9

3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Número de catálogo: B3252403
Número CAS: 2168779-79-9
Peso molecular: 178.2 g/mol
Clave InChI: SNRRUVSDZBYKMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Análisis De Reacciones Químicas

3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazolopyrimidines with different functional groups .

Actividad Biológica

Overview

3-(Propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in oncology. Its primary mechanism of action involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Target and Mode of Action

  • Target : Cyclin-Dependent Kinase 2 (CDK2)
  • Mode of Action : The compound inhibits CDK2 activity, leading to a significant disruption in the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This inhibition results in reduced cell proliferation and potential induction of apoptosis in cancer cells.

Biochemical Pathways
The inhibition of CDK2 alters various biochemical pathways associated with cell growth and division. This compound's lipophilicity aids its ability to diffuse across cellular membranes, enhancing its efficacy as a therapeutic agent.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties against several human cancer cell lines. The following table summarizes its antiproliferative effects:

Cell Line IC50 (µM) Mechanism
HeLa0.43Inhibition of tubulin polymerization
A5490.45Induction of apoptosis
HT-290.53Cell cycle arrest at G2/M phase

These values suggest that the compound is significantly more effective than traditional chemotherapeutic agents in certain contexts .

Cellular Effects

The compound has been shown to induce apoptosis through intrinsic pathways, evidenced by mitochondrial depolarization and caspase activation. In vivo studies using zebrafish models have confirmed its antitumor efficacy, reinforcing its potential as a therapeutic candidate for cancer treatment .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound effectively blocked treated cells in the G2/M phase of the cell cycle and induced apoptosis in HeLa cells with an IC50 value significantly lower than that of conventional agents like CA-4 .
  • Zebrafish Model : Another investigation utilized zebrafish to assess the compound's biological activity in vivo, revealing promising results in tumor reduction and survival rates compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption characteristics due to its lipophilic nature. This property facilitates its distribution within biological systems and enhances its therapeutic potential against various malignancies.

Propiedades

IUPAC Name

3-propan-2-yltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-4(2)13-7-5(11-12-13)6(8)9-3-10-7/h3-4H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRRUVSDZBYKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.